Cas no 4779-36-6 (1-Chloro-2-nitro-4-(phenylsulfonyl)benzene)
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-chloro-2-nitro-4-(phenylsulfonyl)-
- 4-(benzenesulfonyl)-1-chloro-2-nitrobenzene
- 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
- RUZCDLMYLTUSGB-UHFFFAOYSA-N
- Benzene,1-chloro-2-nitro-4-(phenylsulfonyl)-
- 4-Chloro-3-nitrophenyl phenylsulfone
- 2-Nitro-4-(phenylsulfonyl)chlorobenzene
- 5-(phenylsulfonyl)-2-chloro-nitrobenzene
- 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene #
- I1
- MFCD22123586
- CS-M1724
- CS-14491
- W18631
- SCHEMBL4001670
- AKOS015899458
- DTXSID90342284
- SY333247
- 4779-36-6
- DTXCID50293364
-
- MDL: MFCD22123586
- Inchi: 1S/C12H8ClNO4S/c13-11-7-6-10(8-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H
- InChI Key: RUZCDLMYLTUSGB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])S(C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 296.9862566g/mol
- Monoisotopic Mass: 296.9862566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 88.3
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-M1724-100mg |
Benzene, 1-chloro-2-nitro-4-(phenylsulfonyl)- |
4779-36-6 | 100mg |
$265.0 | 2022-04-27 | ||
| eNovation Chemicals LLC | D765350-100mg |
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| eNovation Chemicals LLC | D765350-1g |
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene |
4779-36-6 | 98% | 1g |
$1255 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059415-100mg |
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene |
4779-36-6 | 98% | 100mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059415-250mg |
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene |
4779-36-6 | 98% | 250mg |
¥4989.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059415-1g |
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene |
4779-36-6 | 98% | 1g |
¥8329.00 | 2024-05-12 | |
| 1PlusChem | 1P00DBLP-100mg |
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene |
4779-36-6 | >98% | 100mg |
$385.00 | 2024-05-01 | |
| Aaron | AR00DBU1-100mg |
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene |
4779-36-6 | 95% | 100mg |
$337.00 | 2025-02-10 | |
| Aaron | AR00DBU1-250mg |
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene |
4779-36-6 | 95% | 250mg |
$672.00 | 2025-02-10 |
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene Suppliers
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
Comprehensive Overview of 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene (CAS No. 4779-36-6)
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene, with the CAS number 4779-36-6, is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a chloro, nitro, and phenylsulfonyl functional group, makes it a versatile building block for complex chemical reactions. Researchers and industries value this compound for its role in developing high-performance materials and bioactive molecules, aligning with the growing demand for sustainable and efficient chemical solutions.
In recent years, the interest in nitroaromatic compounds like 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene has surged due to their applications in organic electronics and catalysis. With the rise of green chemistry, scientists are exploring eco-friendly synthesis routes for such compounds to minimize environmental impact. Searches for "nitroaromatic derivatives in drug discovery" or "phenylsulfonyl benzene applications" reflect this trend, highlighting the compound’s relevance in cutting-edge research. Its stability and reactivity also make it a candidate for photocatalysis studies, a hot topic in renewable energy innovations.
The compound’s CAS No. 4779-36-6 is frequently referenced in patent literature, particularly for heterocyclic compound synthesis. Its chloro-nitro substitution pattern is pivotal in constructing azole and indole scaffolds, which are foundational in medicinal chemistry. Queries like "how to synthesize chloro-nitro benzene derivatives" or "phenylsulfonyl group in organic synthesis" underscore its technical importance. Additionally, its role in polymer modification attracts attention from material scientists aiming to enhance thermal stability and conductivity in advanced polymers.
From an industrial perspective, 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene is critical in producing dyes and pigments, where its nitro group contributes to colorfastness. The phenylsulfonyl moiety further improves solubility, a key factor in formulation efficiency. As sustainability gains traction, manufacturers seek "bio-based alternatives to nitroaromatics" or "green synthesis of sulfonyl compounds," driving innovation in this niche. Regulatory compliance and safety protocols for handling such compounds are also widely discussed, ensuring alignment with global chemical standards.
In analytical chemistry, CAS 4779-36-6 serves as a reference standard for HPLC and GC-MS methods, aiding in the quantification of similar aromatic derivatives. Its distinct spectral properties (e.g., UV-Vis absorption) facilitate precise detection, addressing common search terms like "analytical methods for nitroaromatics." Furthermore, computational chemists employ this compound to validate molecular docking models, leveraging its rigid structure for drug design simulations—a topic trending in AI-driven chemistry platforms.
To conclude, 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene (4779-36-6) bridges multiple scientific disciplines, from pharmaceuticals to materials science. Its adaptability to modern research needs—such as green synthesis and high-throughput screening—ensures its continued prominence. For those exploring "functionalized benzene derivatives" or "nitro compound reactivity," this compound offers a compelling case study in innovation and application diversity.
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